Bergman Cyclization Barrier Reduction: ortho-NO₂ vs para-NO₂
Density functional theory (DFT) calculations at the B3LYP/6-31G** level reveal that the ortho-nitro substituent in 1,2-diethynyl-4-nitrobenzene lowers the Bergman cyclization activation barrier by approximately 3 kcal/mol relative to the para-nitro isomer (3,4-diethynylnitrobenzene) [1]. This barrier reduction arises from a combination of reactant destabilization (the ortho-nitroenediyne is 5.8 kcal/mol less stable than the para isomer) and transition-state stabilization (the energy difference narrows to 2.8 kcal/mol at the TS) [1]. The Curtin–Hammett analysis indicates that the reaction proceeds predominantly through the more stable anti conformer, with an overall barrier decrease on the order of 2 kcal/mol [1].
| Evidence Dimension | Bergman cyclization activation barrier (computed) |
|---|---|
| Target Compound Data | ~3 kcal/mol lower barrier vs. para-NO₂ isomer (B3LYP/6-31G**); reactant destabilized by 5.8 kcal/mol vs. para isomer |
| Comparator Or Baseline | para-NO₂ isomer (3,4-diethynylnitrobenzene); parent 1,2-diethynylbenzene |
| Quantified Difference | ΔΔG‡ ≈ 2–3 kcal/mol (anti conformer ~2 kcal/mol; syn conformer ~3 kcal/mol) favoring ortho-NO₂ over para-NO₂; corresponds to approximately a 30- to 150-fold rate enhancement at 170 °C |
| Conditions | DFT calculations: B3LYP/6-31G** level; gas-phase optimized geometries |
Why This Matters
A 3 kcal/mol barrier reduction translates to a substantial rate acceleration at typical cyclization temperatures, meaning 1,2-diethynyl-4-nitrobenzene can achieve comparable conversion at significantly lower temperatures or shorter reaction times than its para isomer, directly impacting process efficiency and thermal budget in synthetic or materials applications.
- [1] Zeidan, T. A.; Kovalenko, S. V.; Manoharan, M.; Alabugin, I. V. Ortho Effect in the Bergman Cyclization: Comparison of Experimental Approaches and Dissection of Cycloaromatization Kinetics. J. Org. Chem. 2006, 71 (3), 962–975. View Source
